![molecular formula C17H16ClNO5 B2974511 4-((1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795477-10-9](/img/structure/B2974511.png)
4-((1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
4-((1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as CPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of novel compounds containing azetidinone derivatives, which demonstrate significant antimicrobial activities. For instance, Sreeramulu and Ashokgajapathiraju (2014) explored the antimicrobial activity of novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles (Sreeramulu & Ashokgajapathiraju, 2014). Similarly, Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and evaluated their antibacterial effects (Chopde, Meshram, & Pagadala, 2012).
Cholinesterase Inhibitory Activities
Elumalai et al. (2016) synthesized novel pyrazinamide condensed azetidinones and evaluated their potential as acetyl and butyl cholinesterase inhibitors, which could have implications in treating neurodegenerative diseases (Elumalai et al., 2016).
Antimicrobial Activity of Phenyl Sulfonyl Pyrazoline Derivatives
Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and tested their antibacterial and antifungal activities (Shah et al., 2014).
Anticancer and Antimicrobial Agents
Hafez, El-Gazzar, and Al-Hussain (2016) investigated novel pyrazole derivatives with azetidinone groups for their potential as anticancer and antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Biological Evaluation of Schiff’s Bases and Azetidinones
Thomas et al. (2016) synthesized Schiff’s bases and azetidinones of isonocotinyl hydrazone, assessing their potential as antidepressant and nootropic agents (Thomas et al., 2016).
Antioxidative and Antihypertensive Properties
Maneesh and Chakraborty (2018) isolated O-heterocyclic analogues from Sargassum wightii, which displayed antioxidative and angiotensin converting enzyme inhibitory potential, suggesting their use as antihypertensives (Maneesh & Chakraborty, 2018).
properties
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-11-6-14(7-17(21)23-11)24-15-8-19(9-15)16(20)10-22-13-4-2-12(18)3-5-13/h2-7,15H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRRGAAOHCJCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one |
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